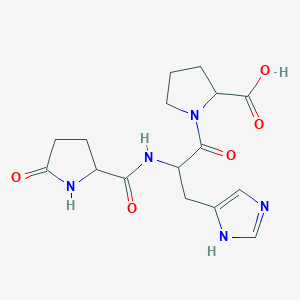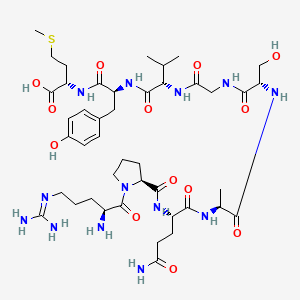
Trh-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyrotropin-Releasing Hormone Free Acid (TRH-OH) is a physiological metabolite of Thyrotropin-Releasing Hormone (TRH). TRH is a tripeptide hormone composed of L-pyroglutamyl-L-histidyl-L-prolinamide, primarily involved in regulating the pituitary function by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . This compound is formed by the enzymatic degradation of TRH, specifically through the cleavage of the C-terminal amide group by a proline endopeptidase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TRH-OH involves the enzymatic degradation of TRH. The process begins with the cleavage of the C-terminal amide group of TRH by a specific proline endopeptidase, resulting in the formation of this compound . This reaction typically occurs in plasma and brain tissue.
Industrial Production Methods: Industrial production of this compound is not as common as its synthesis for research purposes. the compound can be produced by enzymatic degradation of TRH in controlled laboratory conditions. The process involves incubating TRH with proline endopeptidase under optimal conditions to ensure complete conversion to this compound.
Analyse Chemischer Reaktionen
Types of Reactions: TRH-OH primarily undergoes enzymatic degradation reactions. It is relatively stable compared to TRH and does not participate in many chemical reactions due to its specific structure.
Common Reagents and Conditions: The primary reagent involved in the formation of this compound is proline endopeptidase. The reaction conditions typically include physiological pH and temperature, as the degradation occurs naturally in plasma and brain tissue .
Major Products Formed: The major product formed from the enzymatic degradation of TRH is this compound. Further degradation of this compound can lead to the formation of smaller peptides such as L-histidyl-L-prolinamide and L-histidine .
Wissenschaftliche Forschungsanwendungen
TRH-OH has several scientific research applications, particularly in the fields of neuroendocrinology and pharmacology. Some of its key applications include:
Neuroendocrine Research: this compound is used to study the regulation of the hypothalamic-pituitary-thyroid axis and its role in maintaining thyroid hormone homeostasis.
Neuromodulation: Research on this compound helps in understanding its role as a neuromodulator, influencing behaviors such as feeding, arousal, anxiety, and locomotion.
Therapeutic Potential: this compound and its analogs are being explored for their potential therapeutic benefits in treating neurodegenerative diseases and mood-related disorders.
Pharmacological Studies: this compound is used in pharmacological studies to investigate its effects on various neurotransmitter systems and its potential as a neuroprotective agent.
Wirkmechanismus
TRH-OH exerts its effects by interacting with specific receptors in the brain and peripheral tissues. The primary mechanism involves the binding of this compound to thyrotropin-releasing hormone receptors (TRH-R), which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways, leading to the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . Additionally, this compound influences various neurotransmitter systems, modulating the release and activity of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Thyrotropin-Releasing Hormone (TRH): The parent compound of TRH-OH, involved in regulating the pituitary function and maintaining thyroid hormone homeostasis.
L-Histidyl-L-Prolinamide: A degradation product of this compound, formed by further enzymatic cleavage.
L-Histidine: Another degradation product of this compound, resulting from the breakdown of L-histidyl-L-prolinamide.
Uniqueness of this compound: this compound is unique due to its stability compared to TRH and its specific role as a degradation product. It provides insights into the metabolic pathways of TRH and its physiological functions. Additionally, this compound’s ability to modulate neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
IUPAC Name |
1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799522.png)

![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B10799532.png)
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10799538.png)
![5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one](/img/structure/B10799549.png)
![(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B10799563.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B10799575.png)
![2-cyclopropyl-1-[(2S,3S,4R,5R)-5-[6-[2-[1-[(2,5-dimethylphenyl)methyl]-5-methylindol-3-yl]ethylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]ethanone](/img/structure/B10799581.png)
![10-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B10799590.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;but-2-enedioic acid](/img/structure/B10799592.png)

![N-benzyl-2-[6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B10799619.png)
![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)
![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)
